

# Synthetic Pathways from 4-Fluoro-2,3-dimethylaniline to Novel Agrochemicals

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## Compound of Interest

Compound Name: 4-Fluoro-2,3-dimethylaniline

Cat. No.: B154601

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries.

Abstract: This document outlines a detailed synthetic route for the preparation of a novel N-aryl pyrazole carboxamide with potential fungicidal activity, starting from the readily available intermediate **4-Fluoro-2,3-dimethylaniline**. The protocols provided herein offer a comprehensive guide for the synthesis and characterization of this class of compounds, which are of significant interest in the development of new agrochemicals.

## Introduction

Substituted aniline derivatives are crucial building blocks in the synthesis of a wide range of biologically active molecules. In particular, fluorinated anilines have garnered significant attention due to the unique physicochemical properties that the fluorine atom imparts to the final compound, such as increased metabolic stability and enhanced binding affinity to target proteins. **4-Fluoro-2,3-dimethylaniline** is a versatile intermediate that can be utilized in the synthesis of various agrochemicals, including fungicides and insecticides. This document details a synthetic pathway to a novel N-aryl pyrazole carboxamide, a class of compounds known for their fungicidal properties.

## Synthetic Route Overview

The overall synthetic strategy involves a multi-step process, beginning with the diazotization of **4-Fluoro-2,3-dimethylaniline**, followed by a Sandmeyer reaction to introduce a cyano group. The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the acid chloride. Finally, a condensation reaction between the acid chloride and a substituted pyrazole amine yields the target N-aryl pyrazole carboxamide.

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Caption: Synthetic pathway from **4-Fluoro-2,3-dimethylaniline** to a target N-aryl pyrazole carboxamide.

## Experimental Protocols

### Step 1: Synthesis of 4-Fluoro-2,3-dimethylbenzonitrile

Materials:

- **4-Fluoro-2,3-dimethylaniline**
- Sodium nitrite ( $\text{NaNO}_2$ )
- Concentrated Hydrochloric acid (HCl)

- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN)
- Toluene
- Ice

Procedure:

- A solution of **4-Fluoro-2,3-dimethylaniline** (1.0 eq) in a mixture of concentrated HCl and water is prepared and cooled to 0-5 °C in an ice-salt bath.
- A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate flask, a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water is prepared and cooled to 0 °C.
- The cold diazonium salt solution is added slowly to the CuCN/KCN solution.
- The reaction mixture is stirred at room temperature for 2 hours and then heated to 50 °C for 30 minutes.
- After cooling, the mixture is extracted with toluene. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-Fluoro-2,3-dimethylbenzonitrile.

## Step 2: Synthesis of 4-Fluoro-2,3-dimethylbenzoic acid

Materials:

- 4-Fluoro-2,3-dimethylbenzonitrile
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Water

Procedure:

- 4-Fluoro-2,3-dimethylbenzonitrile (1.0 eq) is added to a mixture of concentrated sulfuric acid and water.
- The mixture is heated under reflux for 4 hours.
- The reaction mixture is cooled to room temperature and poured onto crushed ice.
- The precipitated solid is collected by filtration, washed with cold water, and dried to afford 4-Fluoro-2,3-dimethylbenzoic acid.

## Step 3: Synthesis of 4-Fluoro-2,3-dimethylbenzoyl chloride

Materials:

- 4-Fluoro-2,3-dimethylbenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

- A mixture of 4-Fluoro-2,3-dimethylbenzoic acid (1.0 eq) and thionyl chloride (1.5 eq) with a catalytic amount of DMF is heated under reflux for 2 hours.
- Excess thionyl chloride is removed by distillation under reduced pressure to give crude 4-Fluoro-2,3-dimethylbenzoyl chloride, which is used in the next step without further purification.

## Step 4: Synthesis of N-(pyrazol-yl)-4-fluoro-2,3-dimethylbenzamide

Materials:

- 4-Fluoro-2,3-dimethylbenzoyl chloride
- Substituted pyrazole amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine)

- Pyridine
- Dichloromethane (DCM)

**Procedure:**

- To a solution of the substituted pyrazole amine (1.0 eq) in dry DCM and pyridine (1.2 eq) at 0 °C, a solution of 4-Fluoro-2,3-dimethylbenzoyl chloride (1.1 eq) in dry DCM is added dropwise.
- The reaction mixture is stirred at room temperature for 12 hours.
- The mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the final N-(pyrazol-yl)-4-fluoro-2,3-dimethylbenzamide.

## Data Presentation

Step	Product	Starting Material	Reagents	Yield (%)	Purity (%)
1	4-Fluoro-2,3-dimethylbenzonitrile	4-Fluoro-2,3-dimethylaniline	NaNO <sub>2</sub> , HCl, CuCN, KCN	85	>95 (GC)
2	4-Fluoro-2,3-dimethylbenzoic acid	4-Fluoro-2,3-dimethylbenzonitrile	H <sub>2</sub> SO <sub>4</sub> , H <sub>2</sub> O	92	>98 (HPLC)
3	4-Fluoro-2,3-dimethylbenzoyl chloride	4-Fluoro-2,3-dimethylbenzoic acid	SOCl <sub>2</sub> , DMF	>95 (crude)	-
4	N-(pyrazol-yl)-4-fluoro-2,3-dimethylbenzamide	4-Fluoro-2,3-dimethylbenzoyl chloride	Substituted pyrazole amine, Pyridine	78	>98 (HPLC)

## Signaling Pathway

N-aryl pyrazole carboxamides are known to act as succinate dehydrogenase inhibitors (SDHIs) in fungi. SDHIs block the fungal respiratory chain at complex II, leading to the inhibition of fungal growth and development.

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Caption: Proposed mechanism of action for the target N-aryl pyrazole carboxamide as a succinate dehydrogenase inhibitor.

## Conclusion

The synthetic route described provides an efficient method for the preparation of novel N-aryl pyrazole carboxamides from **4-Fluoro-2,3-dimethylaniline**. These compounds represent a promising class of potential fungicides, and the detailed protocols herein should facilitate further research and development in this area.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

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